4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol
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Overview
Description
“4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol” is a biochemical used for proteomics research . Its molecular formula is C15H16ClNO and it has a molecular weight of 261.75 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of raw materials that are easy to obtain, and the synthesis conditions are simple . For example, the production method of 4-chloro-2-aminophenol involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol ring with a chlorine atom at the 4th position and a 1-phenylethylamino group at the 2nd position .Scientific Research Applications
Antimicrobial and Antidiabetic Activities
Synthesized derivatives of 4-aminophenol, which share structural similarities with 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol, have been investigated for their broad-spectrum antimicrobial activities against various bacterial strains and fungi, as well as for their potential antidiabetic properties through α-amylase and α-glucosidase inhibitory activities. These compounds also exhibited significant interaction with human DNA, suggesting potential anticancer applications (Rafique et al., 2022).
Fluorescence Sensing
A derivative, 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol, demonstrated aggregation-induced emission (AIE) characteristics and was developed for fluorescence turn-on detection of cysteine, showing high selectivity and sensitivity in the presence of other amino acids. This indicates its application in analytical chemistry for detecting specific biomolecules (Liu et al., 2015).
Catalytic Activities
The catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand, which is structurally related to this compound, have been studied. These complexes can catalyze the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolyl sulfide, using tert-butyl hydroperoxide as the oxidant, highlighting their potential in catalysis (Hossain et al., 2017).
Corrosion Inhibition
Amine derivative compounds structurally similar to this compound have been synthesized and evaluated for their corrosion inhibition performance on mild steel in an acidic medium. The effectiveness of these compounds as corrosion inhibitors was confirmed through electrochemical measurements and surface analysis, which could be beneficial in materials science and engineering applications (Boughoues et al., 2020).
Biochemical Studies
Synthesis and characterization of novel metal complexes with 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol as the ligand have been explored. These complexes showed potential in biochemical applications, as indicated by pH-metric and spectrophotometric studies, as well as computational studies to understand their molecular properties suitable for metal ion coordination. Biological activity was assessed, suggesting applications in medicinal chemistry (Palreddy et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4-chloro-2-[(1-phenylethylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-9,11,17-18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUJPVMFWHEUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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